molecular formula C12H13NO2 B6261870 1-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHANONE CAS No. 55895-80-2

1-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHANONE

Cat. No.: B6261870
CAS No.: 55895-80-2
M. Wt: 203.2
InChI Key:
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Description

1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by its methoxy and methyl substituents on the indole ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone typically involves several steps. One common method includes the reaction of 5-methoxy-2-methylindole with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone has several scientific research applications:

Comparison with Similar Compounds

1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

55895-80-2

Molecular Formula

C12H13NO2

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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